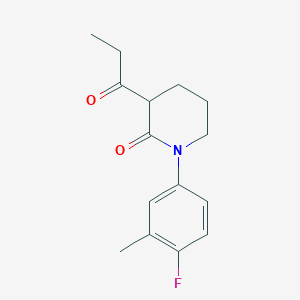
3-Amino-1-(thiophen-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(thiophen-3-yl)butan-1-one: is an organic compound with the molecular formula C8H11NOS It is a derivative of butanone, featuring an amino group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(thiophen-3-yl)butan-1-one typically involves the reaction of thiophene derivatives with appropriate butanone precursors. One common method is the condensation of thiophene-3-carboxaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-Amino-1-(thiophen-3-yl)butanol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitro compounds can be used for substitution reactions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: 3-Amino-1-(thiophen-3-yl)butanol.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: 3-Amino-1-(thiophen-3-yl)butan-1-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in targeting specific biological pathways, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 3-Amino-1-(thiophen-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group and thiophene ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of its use.
類似化合物との比較
3-Amino-1-(thiophen-2-yl)butan-1-one: This compound differs in the position of the thiophene ring, which can influence its reactivity and biological activity.
3-(thiophen-3-yl)butan-1-ol: This compound is a reduced form of 3-Amino-1-(thiophen-3-yl)butan-1-one, featuring an alcohol group instead of a ketone.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a thiophene ring makes it a versatile compound for various applications, setting it apart from similar molecules.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
3-amino-1-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChIキー |
BEDISZTVNFQGKA-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C1=CSC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
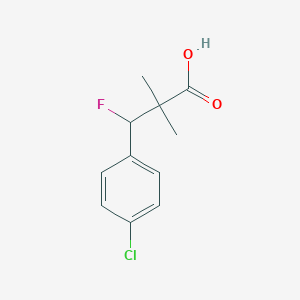


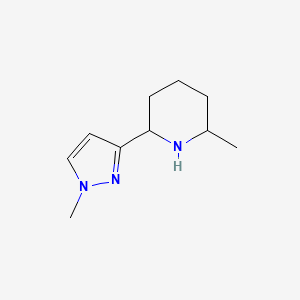
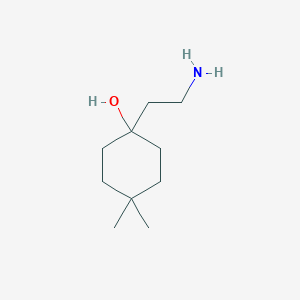
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)

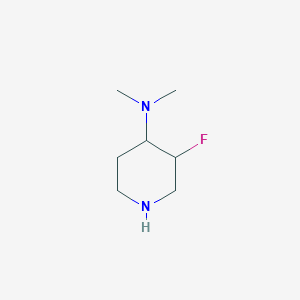
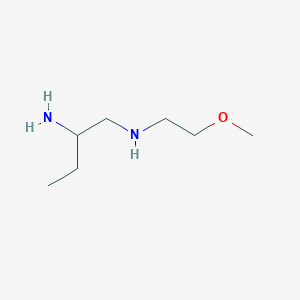
![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
